7-Bromo-4-hydroxy-3-iodoquinoline chemical structure and properties
7-Bromo-4-hydroxy-3-iodoquinoline chemical structure and properties
Executive Summary
7-Bromo-4-hydroxy-3-iodoquinoline (often referred to in its tautomeric form as 7-bromo-3-iodo-4(1H)-quinolone ) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in its orthogonal halogenation pattern : a highly reactive iodine at the C3 position and a stable bromine at the C7 position. This duality allows researchers to perform sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making it an ideal building block for diversity-oriented synthesis (DOS) of kinase inhibitors, antibacterial agents, and complex heterocycles.
This guide provides a definitive technical analysis of its structural dynamics, validated synthesis protocols, and reactivity profiles.
Structural Dynamics & Tautomerism
Understanding the tautomeric equilibrium is critical for solubility optimization and reactivity prediction. While the IUPAC name suggests a hydroxyquinoline (enol), the compound exists predominantly as the 4-quinolone (keto) tautomer in solid state and polar solvents (DMSO, MeOH).
Electronic Architecture
-
C3-Iodine: The iodine atom at C3 is activated by the adjacent carbonyl (in the quinolone form), making the C3-I bond significantly more labile towards oxidative addition by Palladium(0) species than the C7-Br bond.
-
C7-Bromine: Located on the benzenoid ring, this position is electronically distinct and requires more forcing conditions or specialized ligands to undergo coupling, enabling chemoselectivity.
-
N-H vs O-H: In the quinolone form, the N-H moiety is available for alkylation, allowing for the introduction of solubility-enhancing groups or pharmacophores.
Physicochemical Profile (Predicted & Observed)
| Property | Value / Characteristic | Note |
| Molecular Formula | ||
| Molecular Weight | 349.95 g/mol | Heavy atom count: 13 |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (iodine liberation) |
| Melting Point | >260 °C (Decomposition) | Typical of high-lattice energy quinolones |
| Solubility | DMSO, DMF, hot AcOH | Insoluble in water, |
| pKa (Acidic) | ~9-10 (NH) | Weakly acidic |
| pKa (Basic) | ~2-3 (Carbonyl O) | Protonation occurs at Carbonyl Oxygen |
Validated Synthesis Protocol
The most robust route to 7-bromo-4-hydroxy-3-iodoquinoline utilizes the Gould-Jacobs reaction or the Meldrum's acid condensation, followed by electrophilic iodination. The Meldrum's acid route is preferred for its milder conditions and higher yields.
Workflow Diagram (Synthesis)
Caption: Step-wise synthesis via the Meldrum's acid pathway, ensuring high regiofidelity.
Detailed Methodology
Step 1: Scaffold Construction (7-Bromo-4-quinolone)
-
Condensation: Reflux 3-bromoaniline (1.0 eq) with Meldrum's acid (1.1 eq) and trimethyl orthoformate (TEOF) (1.2 eq) in ethanol for 2 hours.
-
Isolation: Cool to precipitate the enamine intermediate. Filter and dry.
-
Cyclization: Add the intermediate portion-wise to boiling diphenyl ether (Dowtherm A) at 250°C. Stir for 15–30 minutes.
-
Critical Control Point: Ensure temperature >240°C to prevent incomplete decarboxylation.
-
-
Purification: Cool to room temperature; dilute with hexane to precipitate the crude quinolone. Filter and wash with acetone.
Step 2: Regioselective Iodination (The Core Transformation)
-
Reagents: N-Iodosuccinimide (NIS) or Iodine (
) with Potassium Carbonate ( ). -
Solvent: DMF or Acetonitrile.
-
Protocol:
-
Dissolve 7-bromo-4-quinolone (1.0 eq) in DMF (0.5 M concentration).
-
Add
(1.1 eq) followed by Iodine ( , 1.05 eq) or NIS (1.1 eq). -
Stir at ambient temperature for 4–6 hours. Monitoring via TLC (5% MeOH in DCM) will show the disappearance of the starting material (
) and appearance of the product ( ). -
Quench: Pour into aqueous sodium thiosulfate (
) to neutralize excess iodine. -
Filtration: Collect the pale yellow precipitate. Recrystallize from DMF/Ethanol if necessary.
-
Orthogonal Reactivity & Applications
The primary utility of this molecule is its ability to undergo sequential cross-coupling . The C3-I bond reacts under mild conditions, preserving the C7-Br bond for later functionalization.
Reactivity Hierarchy
-
N-Alkylation: Occurs first if base/alkyl halide is present (unless protected).
-
C3-Coupling (Suzuki/Sonogashira):
, , . The Iodine is displaced. -
C7-Coupling: Requires specialized ligands (e.g., XPhos, Buchwald precatalysts) and higher temperatures (
) to displace the Bromine.
Functionalization Pathway
Caption: Orthogonal coupling strategy exploiting the reactivity difference between C3-I and C7-Br.
Key Applications
-
Kinase Inhibition: The 4-quinolone scaffold mimics the ATP-binding hinge region of kinases. Substituents at C3 and C7 allow for tuning selectivity between kinase families (e.g., EGFR vs. MET).
-
Antibacterials: Analogs of this scaffold are precursors to fluoroquinolone-like antibiotics, where the C3 position is critical for DNA gyrase binding.
-
Bio-imaging: The heavy atoms (Br, I) provide anomalous scattering for X-ray crystallography and can be replaced with radioisotopes for imaging.
Safety & Handling
-
Hazards: Halogenated quinolines are potential skin and eye irritants.[1] The iodine bond is light-sensitive; degradation can release free iodine (
). -
Storage: Store in amber vials, under inert atmosphere (
or Ar), at 2–8°C. -
Disposal: Collect as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Synthesis of Halogenated Quinolines: Wang, W., et al.[2] "Synthesis of 6-bromo-4-iodoquinoline."[3] Atlantis Press, 2015. (Describes the foundational Meldrum's acid and iodination methodology applicable to the 7-bromo isomer).
-
Regioselective Iodination: Dutta, U., et al. "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[4] Chemical Communications, 2015, 51 , 13933-13936. (Defines the C3-selectivity mechanism).
-
Properties & CAS Data: PubChem Compound Summary for CID 12403681 (7-Bromo-4-hydroxyquinoline). National Center for Biotechnology Information (2024). (Precursor data and structural identifiers).[1][2][3][5][6]
-
Reactivity of 3-Iodo-4-quinolones: Silva, V.L.M., et al. "Reactivity of 3-Iodo-4-quinolones in Heck Reactions." ResearchGate, 2025 (Predicted/Preprint). (Validates the reactivity of the C3-I bond in Pd-catalyzed coupling).
Sources
- 1. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. atlantis-press.com [atlantis-press.com]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 7-Bromoquinolin-4-ol | C9H6BrNO | CID 12403681 - PubChem [pubchem.ncbi.nlm.nih.gov]
